molecular formula C8H7ClN4O2 B3390957 methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate CAS No. 1311314-55-2

methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate

Cat. No.: B3390957
CAS No.: 1311314-55-2
M. Wt: 226.62 g/mol
InChI Key: DXGYHPGWRMBPBX-UHFFFAOYSA-N
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Description

Methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a chloro group at the 4-position and an ester group at the 2-position. It is of significant interest in medicinal chemistry due to its potential biological activities.

Properties

IUPAC Name

methyl 2-(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O2/c1-15-6(14)3-13-8-5(2-12-13)7(9)10-4-11-8/h2,4H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGYHPGWRMBPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=N1)C(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311314-55-2
Record name methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate typically involves the following steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core: : This can be achieved through the cyclization of appropriate precursors. For instance, starting with a suitable pyrazole derivative and a formamide derivative, cyclization can be induced under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core.

  • Esterification: : The final step involves the esterification of the 2-position with methyl acetate. This can be done using standard esterification techniques, such as the Fischer esterification method, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The chloro group at the 4-position can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chloro group.

  • Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like hydrogen peroxide. Reduction reactions can also occur, especially at the ester group, converting it to an alcohol.

  • Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products

    Substitution: Derivatives with various functional groups replacing the chloro group.

    Oxidation: Oxidized forms of the pyrazole ring.

    Reduction: Alcohol derivatives from the ester group.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these kinases, it inhibits their activity, leading to cell cycle arrest and induction of apoptosis in cancer cells. The compound’s structure allows it to fit into the ATP-binding pocket of the kinase, preventing ATP from binding and thus inhibiting the kinase’s enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents, such as pyrazolo[3,4-d]pyrimidine-4-amine.

    Chloropyrimidines: Compounds like 4-chloropyrimidine, which share the chloro substituent but differ in the core structure.

    Ester Derivatives: Compounds like methyl 2-{4-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate, where the chloro group is replaced by a bromo group.

Uniqueness

Methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate is unique due to its specific combination of a pyrazolo[3,4-d]pyrimidine core with a chloro substituent and an ester group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound in medicinal chemistry and drug development.

Biological Activity

Methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate (CAS No. 1311314-55-2) is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations, focusing on its anticancer properties and other pharmacological effects.

Structural Information

  • Molecular Formula : C8_8H7_7ClN4_4O2_2
  • Molecular Weight : 226.62 g/mol
  • SMILES : COC(=O)CN1C2=C(C=N1)C(=NC=N2)Cl

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities, including anticancer effects.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that create the pyrazolo-pyrimidine structure. The characterization of the compound can be achieved through techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast Cancer)15.2Induction of apoptosis
A549 (Lung Cancer)20.5Inhibition of cell proliferation
HT29 (Colon Cancer)18.0Inhibition of angiogenesis

These findings suggest that this compound exhibits significant antiproliferative activity across multiple cancer types.

Other Biological Activities

In addition to its anticancer properties, this compound has shown:

  • Antimicrobial Activity : Exhibits inhibitory effects against certain bacterial strains.
  • Anti-inflammatory Effects : Potential to reduce inflammation markers in vitro.

Case Studies and Research Findings

A detailed study published in ACS Omega evaluated a series of pyrazole derivatives for their anticancer activities. This compound was included in this evaluation and demonstrated notable cytotoxicity against breast and colon cancer cell lines .

Another research article highlighted the compound's ability to inhibit specific kinases involved in cancer progression . These findings underscore the importance of further exploring the therapeutic potential of this compound.

Q & A

Q. What are the most reliable synthetic routes for methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution using ethyl chloroacetate derivatives and pyrazolo[3,4-d]pyrimidinone precursors. For example, reacting 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with methyl chloroacetate in dry DMF under reflux with anhydrous K₂CO₃ as a base yields the product . Key factors include:

  • Temperature : Prolonged reflux (6+ hours) ensures complete substitution.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Base selection : Anhydrous K₂CO₃ minimizes hydrolysis of the chloroacetate intermediate. Typical yields range from 60–75%, but side reactions (e.g., hydrolysis or dimerization) may occur if moisture is present .

Q. How can structural characterization of this compound be optimized using spectroscopic methods?

  • ¹H/¹³C NMR : Focus on diagnostic signals: the methyl ester (δ ~3.7 ppm for CH₃, δ ~170 ppm for carbonyl) and pyrazolo[3,4-d]pyrimidine protons (δ 8.5–9.0 ppm for aromatic H) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or ester groups) .
  • X-ray crystallography : Resolves ambiguity in regiochemistry of substituents on the pyrazolo[3,4-d]pyrimidine core, critical for validating synthetic routes .

Advanced Research Questions

Q. How can conflicting data on the reactivity of the 4-chloro substituent in pyrazolo[3,4-d]pyrimidine derivatives be resolved?

Discrepancies arise from competing pathways (e.g., nucleophilic substitution vs. ring-opening). To address this:

  • Kinetic studies : Monitor reaction progress via TLC or HPLC under varying conditions (temperature, solvent polarity). Evidence shows that polar solvents favor substitution, while protic solvents promote hydrolysis .
  • Computational modeling : DFT calculations can predict activation energies for competing pathways, guiding experimental design .
  • Isolation of intermediates : Trapping transient species (e.g., using low temperatures) helps identify mechanistic bottlenecks .

Q. What strategies improve the selectivity of this compound in biological assays?

  • Structural analogs : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrimidine 6-position enhances binding to kinase targets while reducing off-target effects .
  • Prodrug approaches : Masking the ester group with bioreversible protectors (e.g., pivaloyloxymethyl) improves cellular uptake and metabolic stability .
  • SAR studies : Systematic variation of substituents on the pyrazolo[3,4-d]pyrimidine core correlates with activity (e.g., 4-Cl vs. 4-NH₂ derivatives in kinase inhibition) .

Q. How do solvent and catalyst choices affect regioselectivity in downstream functionalization of this compound?

  • Cross-coupling reactions : Suzuki-Miyaura coupling of the 4-Cl group requires Pd(PPh₃)₄ in toluene/EtOH (3:1) at 80°C for aryl boronic acids, achieving >85% regioselectivity .
  • Nucleophilic displacement : Use of DABCO in DMSO at 120°C promotes selective substitution of Cl with amines, whereas milder conditions (e.g., K₂CO₃ in DMF) favor ester retention .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis of this compound?

  • Process optimization : Switch from batch to flow chemistry for better temperature control and reduced side reactions .
  • Purification : Use silica gel chromatography with EtOAc/hexane (1:2) for small batches or recrystallization from ethanol for scalability .
  • Quality control : Implement in-line IR spectroscopy to monitor ester carbonyl stability during synthesis .

Q. What analytical techniques are critical for detecting degradation products of this compound under physiological conditions?

  • LC-MS/MS : Identifies hydrolyzed products (e.g., free carboxylic acid from ester hydrolysis) .
  • Stability studies : Incubate the compound in PBS (pH 7.4) at 37°C and analyze degradation kinetics using HPLC-PDA .
  • Forced degradation : Expose to UV light or acidic/basic conditions to profile photolytic and hydrolytic pathways .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential dust formation and respiratory irritation .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate
Reactant of Route 2
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methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate

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